2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine

Description

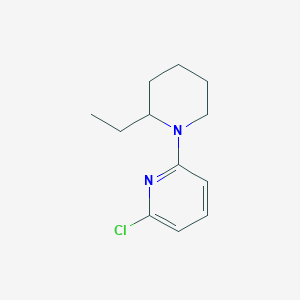

2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine is a substituted pyridine derivative featuring a chlorine atom at position 2 and a 2-ethylpiperidine group at position 5. The ethylpiperidine moiety introduces steric bulk and basicity, distinguishing it from other 2-chloro-6-substituted pyridines. While direct data on this compound are absent in the provided evidence, its structural analogs—such as nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) and 2-chloro-6-(trifluoromethyl)pyridine—offer insights into the influence of substituents on physicochemical and biological properties.

Properties

IUPAC Name |

2-chloro-6-(2-ethylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-2-10-6-3-4-9-15(10)12-8-5-7-11(13)14-12/h5,7-8,10H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFCITLRBOCZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine typically involves:

- Starting from a 2,6-dichloropyridine or 2-chloro-6-halopyridine derivative.

- Nucleophilic substitution at the 6-position with 2-ethylpiperidine or its derivatives.

- Control of reaction conditions to favor mono-substitution and avoid polysubstitution or side reactions.

This approach leverages the reactivity difference between the 2- and 6-positions on the pyridine ring, allowing selective substitution.

Nucleophilic Substitution with 2-Ethylpiperidine

The critical step involves the nucleophilic aromatic substitution (SNAr) of the halogen (usually chlorine) at the 6-position by the nitrogen of 2-ethylpiperidine. The reaction conditions are typically:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: Mild bases to deprotonate the amine and facilitate nucleophilic attack.

- Temperature: Elevated temperatures (60–110°C) to promote substitution.

- Stoichiometry: Controlled to favor mono-substitution.

This step yields this compound with moderate to high yields depending on reaction optimization.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Halogenation | Pyridine derivative + Cl2 or SOCl2 | Introduction of chlorine at 2- and 6-positions | 70–85 | Control to avoid over-chlorination |

| 2. Nucleophilic substitution | 2,6-Dichloropyridine + 2-ethylpiperidine, base, DMF, 80°C, 6-12 h | Substitution at 6-position by 2-ethylpiperidine | 60–75 | Mono-substitution favored by stoichiometry |

| 3. Purification | Column chromatography or recrystallization | Isolation of pure this compound | — | Ensures removal of unreacted starting materials and side products |

Research Findings and Optimization Notes

- Selectivity : The chlorine at the 2-position is less reactive due to steric hindrance and electronic effects, allowing selective substitution at the 6-position.

- Reaction Time and Temperature : Extended reaction times and moderate heating improve substitution efficiency but require careful monitoring to avoid decomposition.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amine and solubility of reactants.

- Base Use : Bases such as potassium carbonate or triethylamine aid in deprotonating the amine and scavenging HCl formed during substitution.

- Purification : Chromatographic techniques or recrystallization from suitable solvents yield high-purity products suitable for further applications.

Comparative Analysis with Analogous Pyridine Derivatives

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

Substitution: Derivatives with substituted groups replacing the chloro group on the pyridine ring.

Scientific Research Applications

Chemistry

- Building Block: It serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reagent in Reactions: The compound can undergo oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | N-oxides of the compound |

| Reduction | Lithium aluminum hydride | Reduced forms of the compound |

| Substitution | Amines, thiols | Derivatives with substituted groups |

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties: Studies have explored its effectiveness against various pathogens.

- Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways are ongoing.

Medicine

The compound is being investigated for its potential therapeutic applications:

- Drug Development: It may target specific receptors or enzymes involved in disease processes. For example, its role as a reversible antagonist at the P2Y12 receptor has been highlighted in studies related to cardiovascular diseases .

Case Study: Cardiovascular Applications

A study demonstrated that compounds similar to 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine could inhibit platelet aggregation via P2Y12 receptor modulation. This mechanism is critical for developing antithrombotic therapies aimed at reducing cardiovascular events like myocardial infarction .

Industrial Applications

In the industrial sector, this compound is utilized for:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences in molecular structure and physical properties:

Key Observations:

- Steric and Electronic Effects: The ethylpiperidine group in the target compound increases steric hindrance and basicity compared to electron-withdrawing substituents (e.g., -CF₃, -CCl₃), which may alter reactivity in nucleophilic substitution or coupling reactions .

- Solubility: The trifluoromethyl group in 2-chloro-6-(trifluoromethyl)pyridine enhances lipophilicity, whereas the ethylpiperidine group may improve solubility in polar aprotic solvents .

Biological Activity

2-Chloro-6-(2-ethylpiperidin-1-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H16ClN

- Molecular Weight : 219.72 g/mol

- CAS Number : 1219982-11-2

The biological activity of this compound primarily involves its role as a receptor modulator. It has been studied for its interactions with various neurotransmitter systems, particularly in the context of neuropharmacology. The compound exhibits selectivity for certain receptors, which is crucial for its therapeutic potential.

1. Antagonistic Activity

Research indicates that this compound acts as a selective antagonist at specific receptors, including the P2Y12 receptor. This receptor is involved in platelet aggregation and cardiovascular functions. The antagonism of this receptor may offer therapeutic benefits in managing cardiovascular diseases, as highlighted in studies involving similar pyridine analogs .

2. Analgesic Effects

In preclinical models, compounds structurally related to this compound have demonstrated significant analgesic properties. For instance, derivatives exhibiting similar piperidine moieties have shown potent antagonistic effects on the TRPV1 receptor, which is crucial for pain sensation . The SAR studies suggest that modifications to the piperidine ring can enhance analgesic efficacy while minimizing side effects.

3. Antimicrobial Activity

Recent investigations into the antibacterial properties of pyridine derivatives have shown that compounds similar to this compound possess broad-spectrum antimicrobial activity. These compounds have been effective against resistant strains of bacteria, indicating their potential use in treating infections caused by hard-to-treat pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | Effectiveness | Reference |

|---|---|---|---|

| P2Y12 Antagonism | P2Y12 | Significant | |

| Analgesic Activity | TRPV1 | Potent | |

| Antimicrobial Activity | Various Bacteria | Broad-Spectrum |

Detailed Findings

- P2Y12 Receptor Studies : In vitro assays demonstrated that this compound effectively inhibits the P2Y12 receptor with an IC50 value indicating strong binding affinity. This suggests a mechanism for reducing platelet aggregation and potentially lowering cardiovascular event risks .

- TRPV1 Antagonism : In a rat model of neuropathic pain, analogs showed that modifications to the piperidine ring significantly enhanced TRPV1 antagonism, leading to improved pain relief without notable side effects .

- Antibacterial Testing : Compounds related to this pyridine derivative were tested against various bacterial strains, showing effective inhibition and suggesting a mechanism involving disruption of bacterial cell membranes .

Q & A

Q. Tables for Key Data

| Parameter | Synthetic Yield Optimization |

|---|---|

| Solvent (DMF vs. Acetonitrile) | 84% (DMF) vs. 72% (Acetonitrile) |

| Temperature (°C) | 80°C: 65% → 120°C: 84% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.